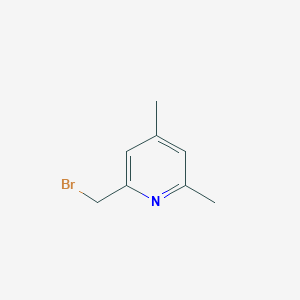

2-(Bromomethyl)-4,6-dimethylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic organic compounds that are of paramount importance in both organic synthesis and medicinal chemistry. researchgate.netglobalresearchonline.net The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is structurally related to benzene. researchgate.netglobalresearchonline.net This structural feature is present in a wide array of compounds, including natural products like vitamins (e.g., niacin and vitamin B6), coenzymes, and alkaloids. lifechemicals.comnih.gov

In the realm of pharmaceuticals, the pyridine scaffold is one of the most extensively used heterocycles in drug design. nih.gov It is the second most common nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA), appearing in numerous therapeutic agents. lifechemicals.comnih.gov The inclusion of a pyridine nucleus can enhance the water solubility of pharmaceutically active molecules. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, leading to their use in treatments for a variety of diseases. researchgate.netglobalresearchonline.net They are key components in drugs developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. nih.govchemimpex.com

The versatility of pyridine derivatives also extends to their use as building blocks in organic synthesis and as reagents or solvents in chemical reactions. globalresearchonline.netnih.govchemimpex.com Their unique electronic properties allow them to participate in a variety of chemical transformations, facilitating the creation of complex molecular architectures for research and industrial applications. nih.govchemimpex.com This widespread utility has cemented the role of functionalized pyridines as indispensable tools in modern chemistry. lifechemicals.com

Role of Bromomethyl Functionality in Enhancing Reactivity and Synthetic Versatility

The bromomethyl group (-CH₂Br) is a key functional group in organic synthesis that significantly enhances the chemical reactivity and synthetic utility of a molecule. Brominated organic compounds are recognized as versatile intermediates, primarily because the bromine atom is an excellent leaving group in nucleophilic substitution reactions. chemimpex.comresearchgate.net This characteristic allows for the facile introduction of a wide range of other functional groups, making bromomethyl compounds valuable precursors for complex molecular structures. chemimpex.comresearchgate.net

Incorporating a bromomethyl group into a heterocyclic framework, such as a pyridine ring, is a pivotal strategy in synthetic and medicinal chemistry. researchgate.net The high reactivity of the C-Br bond in the bromomethyl group facilitates reactions with various nucleophiles. chemimpex.com This enhanced reactivity makes compounds like 2-(bromomethyl)-4,6-dimethylpyridine important intermediates for synthesizing a diverse array of derivatives. chemimpex.com

Furthermore, bromo-organic compounds are crucial precursors for other significant chemical transformations, including cross-coupling reactions and the formation of Grignard reagents. researchgate.net The ability of the bromomethyl group to undergo these varied reactions provides chemists with a powerful tool for molecular construction, enabling the rapid exploration of chemical space in the development of new pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comresearchgate.net The process of bromination itself is a fundamental transformation in organic chemistry, and reagents that introduce the bromomethyl group are essential for these synthetic pathways. nih.gov

Overview of Key Research Areas for this compound

This compound, often used in its more stable hydrobromide salt form, is a versatile intermediate that serves as a key building block in several areas of scientific research. chemimpex.com Its unique structure, featuring a reactive bromomethyl group attached to a dimethyl-substituted pyridine ring, makes it particularly useful for constructing complex target molecules. chemimpex.com

Key research applications include:

Pharmaceutical Synthesis: The compound is a significant intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its application in developing molecules targeting neurological disorders. chemimpex.com Its ability to readily react with other molecules allows for the construction of novel compounds with potential therapeutic value. chemimpex.com

Agrochemical Development: In the agricultural sector, this compound is utilized in the formulation of agrochemicals. It serves as a precursor in the creation of more effective pesticides and herbicides, which can contribute to improved crop protection and yields. chemimpex.com

Material Science: Researchers in material science employ this compound in the synthesis of specialized polymers and resins. The incorporation of the dimethylpyridine moiety can lead to materials with enhanced thermal and chemical resistance. chemimpex.com

Organic Chemistry Research: As a versatile building block, it enables chemists to explore new synthetic pathways and chemical reactions. Its defined reactivity allows for the systematic construction of a wide range of organic molecules for academic and industrial research. chemimpex.com

Biochemical Studies: The compound is also used in biochemical research, specifically in the study of enzyme inhibitors. By serving as a starting point for more complex molecules, it aids in the discovery of new agents that can modulate enzyme activity, which is a crucial aspect of drug discovery. chemimpex.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| CAS Number | 1007-35-8 |

Table 2: Related Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 2-Bromo-4,6-dimethylpyridine | C₇H₈BrN | 4926-26-5 fishersci.ca |

| 4-Bromo-2,6-dimethylpyridine | C₇H₈BrN | 5093-70-9 sigmaaldrich.com |

| 2,6-Dimethylpyridine (B142122) | C₇H₉N | 108-48-5 |

| 2-(Bromomethyl)pyridine | C₆H₆BrN | 55401-97-3 chemicalbook.com |

属性

IUPAC Name |

2-(bromomethyl)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBPXUPRFVPPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624275 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79313-01-2 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations of 2 Bromomethyl 4,6 Dimethylpyridine and Its Analogues

Established Synthetic Pathways to 2-(Bromomethyl)-4,6-dimethylpyridine

The primary and most established method for synthesizing this compound involves the direct bromination of its precursor, 2,4,6-trimethylpyridine (B116444), which is commonly known as collidine. lookchem.comwikipedia.orgexsyncorp.com This process targets one of the benzylic methyl groups on the pyridine (B92270) ring for halogenation. The reactivity of these methyl groups is enhanced due to their position on the aromatic ring, making them susceptible to substitution reactions, particularly free-radical pathways.

The conversion of 2,4,6-trimethylpyridine to this compound is typically achieved through a free-radical substitution reaction. This class of reaction is favored because it allows for the selective bromination of a methyl group's C-H bond over addition to the aromatic pyridine ring. nih.gov The choice of brominating agent and reaction conditions is critical to control the reaction's efficiency and selectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for the radical bromination of positions adjacent to aromatic rings (benzylic bromination). wikipedia.orgnumberanalytics.com This reaction, often referred to as the Wohl-Ziegler reaction, is advantageous because NBS provides a low, constant concentration of elemental bromine (Br₂), which minimizes competitive ionic addition reactions to the aromatic system. youtube.commasterorganicchemistry.com The reaction proceeds via a radical chain mechanism initiated by the homolytic cleavage of the N-Br bond in NBS. numberanalytics.com

Bromination of 2,4,6-Trimethylpyridine (Collidine)

Radical Bromination with N-Bromosuccinimide (NBS)

Optimization of Reaction Conditions: Solvent Effects (e.g., CCl₄), Initiators (e.g., AIBN, BPO), and Stoichiometry

The success of the Wohl-Ziegler bromination hinges on carefully optimized reaction conditions. The selection of solvent, initiator, and the molar ratio of reactants are paramount for achieving high yields of the desired product.

Solvent Effects : The reaction is typically performed in non-polar solvents, with carbon tetrachloride (CCl₄) being a classic choice. wikipedia.org The insolubility of the succinimide (B58015) byproduct in CCl₄ provides a visual indication of the reaction's progress as it precipitates out of the solution.

Initiators : The formation of the initial bromine radical requires an initiator. This can be achieved through heat (thermolysis), UV irradiation (photolysis), or, most commonly, the addition of a chemical radical initiator. numberanalytics.com Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are standard initiators that decompose upon heating to generate free radicals, which then propagate the chain reaction. wikipedia.orggoogle.com

Stoichiometry : The molar ratio of collidine to NBS is a critical factor in determining the product distribution. An equimolar ratio is theoretically required for mono-bromination. However, adjustments to the stoichiometry are often necessary to optimize the yield of this compound and suppress the formation of di- and tri-brominated byproducts.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Substrate | 2,4,6-Trimethylpyridine (Collidine) | Starting material for the synthesis. | wikipedia.org |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine for radical substitution. | wikipedia.orgorganic-chemistry.org |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert, non-polar solvent that facilitates the radical reaction. | wikipedia.org |

| Initiator | AIBN or Benzoyl Peroxide (BPO) | Initiates the radical chain reaction upon heating. | wikipedia.orggoogle.com |

| Energy Source | Heat or UV Light | Promotes the decomposition of the initiator and homolytic cleavage of the N-Br bond. | numberanalytics.com |

Control of Selectivity (Mono- vs. Di-bromination) and Minimization of Side Products

A significant challenge in the bromination of 2,4,6-trimethylpyridine is achieving high selectivity for the mono-brominated product, this compound, over the di-brominated analogue, 2,6-bis(bromomethyl)pyridine (B1268884). The relative reactivity of the remaining methyl group in the mono-brominated product can lead to further substitution.

Control over selectivity is primarily managed by:

Stoichiometric Control : Using a molar equivalent of NBS close to 1:1 with respect to collidine favors mono-bromination. An excess of NBS will invariably lead to a higher proportion of di-brominated products.

Controlled Addition : Slowly adding the brominating agent and initiator to the reaction mixture can maintain a low concentration of the reactive species. google.com This strategy helps to ensure that the initial substrate is consumed before significant secondary bromination of the product occurs, thereby reducing the formation of poly-brominated compounds and improving the purity of the target product. google.com

Reaction Time and Temperature : Careful monitoring of the reaction's progress and controlling the temperature can prevent over-bromination. Stopping the reaction once the starting material is consumed is crucial to maximize the yield of the mono-brominated species.

An alternative method for the bromination of dimethylpyridines involves the use of dibromohein as the brominating agent. google.com This approach has been presented as a method for synthesizing 2,6-dibromomethylpyridine, but the underlying principles can be adapted to favor mono-bromination through careful control of stoichiometry. google.com The reaction is carried out under mild conditions, typically at temperatures ranging from 20-80°C, and also requires a radical initiator like AIBN. google.com A key advantage cited for this method is that it can achieve high yields and product purity, potentially reducing the formation of unwanted byproducts. google.com

While NBS is the most common reagent, several other brominating agents can be employed for the bromination of benzylic methyl groups. researchgate.net

Conversion from Pyridine-2,6-diyldimethanol Derivatives

A common and effective strategy for the synthesis of bromomethylpyridines involves the conversion of the corresponding hydroxymethyl derivatives. This approach is particularly useful for creating both mono- and bis(bromomethyl)pyridines, which are versatile building blocks in organic synthesis.

The reaction of pyridine-2,6-diyldimethanol and its analogues with hydrobromic acid (HBr) is a direct method for the synthesis of the corresponding bromomethyl compounds. A patent for the preparation of 2,6-dibromomethylpyridine, an analogue of the target compound, describes the use of hydrobromic acid to convert 2,6-dimethylolpyridine into the desired product google.com. This transformation is a classical nucleophilic substitution where the hydroxyl groups are protonated by the strong acid, forming good leaving groups (water), which are subsequently displaced by bromide ions. While effective, this method often requires harsh conditions and the handling of highly corrosive acid.

Phosphorus tribromide (PBr₃) is another powerful reagent for the conversion of hydroxymethylpyridines to their bromomethyl counterparts. Similar to the HBr method, a patent details the use of PBr₃ for the bromination of 2,6-dimethylolpyridine google.com. This reaction typically proceeds under milder conditions than those required for HBr. The mechanism involves the reaction of the alcohol with PBr₃ to form a phosphite (B83602) ester intermediate, which then undergoes nucleophilic attack by the bromide ion to yield the alkyl bromide. This method is often preferred for its higher yields and cleaner reactions, although PBr₃ is a hazardous and moisture-sensitive reagent that must be handled with care wikipedia.org.

| Reagent | Starting Material | Product Analogue | Key Considerations |

| Hydrobromic Acid (HBr) | 2,6-Dimethylolpyridine | 2,6-Dibromomethylpyridine | Highly corrosive, requires harsh conditions. |

| Phosphorus Tribromide (PBr₃) | 2,6-Dimethylolpyridine | 2,6-Dibromomethylpyridine | Moisture-sensitive, hazardous, often provides higher yields. |

Synthesis via 2-Chloro-4,6-dimethylpyridine-3-carbonitrile Derivatives

The synthesis of this compound analogues can also be approached through the functionalization of pre-existing pyridine rings, such as those derived from 2-chloro-4,6-dimethylpyridine-3-carbonitrile. While direct bromination of the methyl groups of this specific precursor is not extensively detailed, the reactivity of related chloropyridine carbonitriles provides a basis for synthetic strategies. For instance, the chlorine atom in 2-chloronicotinonitrile derivatives is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups osi.lv. Furthermore, the cyano group can be manipulated to create a range of derivatives. The synthesis of related pyridine derivatives often involves the reaction of chloropyridines with nucleophiles to build more complex structures mdpi.com. This approach offers a versatile platform for creating a library of substituted pyridine compounds.

Green Chemistry Approaches in the Synthesis of Bromomethylpyridines

While specific green chemistry methods for the synthesis of this compound are not widely reported, the principles of green chemistry can be applied to existing synthetic routes. For instance, the use of dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent in place of more hazardous reagents like elemental bromine is a step towards a greener process. A patent for the bromination of pyridine derivatives suggests that DBDMH is a selective and efficient reagent google.com. Additionally, the development of solvent-free reaction conditions or the use of more environmentally benign solvents can significantly reduce the environmental impact of these syntheses. The use of radical initiators like benzoyl peroxide or AIBN under controlled conditions can also improve the efficiency and selectivity of side-chain bromination, minimizing the formation of byproducts google.com.

Chemo- and Regioselective Bromination Strategies for Related Pyridine Systems

The selective introduction of bromine atoms into pyridine systems is a significant challenge due to the competing reactivity of the pyridine ring and its side chains.

The bromination of dimethylpyridines, such as 2,6-lutidine, can occur either at the methyl groups (side-chain bromination) or on the pyridine ring itself (ring bromination). The outcome of the reaction is highly dependent on the reaction conditions and the brominating agent used.

Free radical bromination, typically employing N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and a non-polar solvent like carbon tetrachloride, favors side-chain bromination daneshyari.comwikipedia.org. This is known as the Wohl-Ziegler reaction wikipedia.org. The regioselectivity of bromination in unsymmetrical dimethylpyridines is influenced by the deactivating inductive effect of the nitrogen atom in the ring, with the methyl group furthest from the nitrogen being preferentially brominated daneshyari.comohiolink.edu. In contrast, electrophilic aromatic substitution, which leads to ring bromination, is favored by polar solvents and lower temperatures daneshyari.com. For instance, the reaction of 2,6-lutidine with NBS in acetonitrile (B52724) in the presence of light and a radical initiator leads to the formation of 6-bromomethyl-2-methylpyridine as the major product researchgate.net. The choice of brominating agent is also crucial; while NBS is a convenient source of bromine radicals for side-chain bromination, reagents like molecular bromine in the presence of a Lewis acid would favor ring bromination daneshyari.comwikipedia.org.

| Reaction Type | Reagent/Conditions | Preferred Site of Bromination |

| Free Radical | N-Bromosuccinimide (NBS), radical initiator, non-polar solvent | Side-chain (methyl group) |

| Electrophilic Aromatic Substitution | Molecular Bromine (Br₂), Lewis Acid, polar solvent | Pyridine Ring |

Directed Bromination Techniques

The synthesis of this compound and its analogues often relies on the selective bromination of a methyl group at the benzylic position of a pyridine ring. Directed bromination techniques are employed to control the regioselectivity of this reaction, ensuring the bromine atom is introduced at the desired methyl group, typically at the C2 or C6 position, while avoiding reactions on other methyl groups or the pyridine ring itself. The most prevalent methods involve free-radical bromination, where the inherent electronic properties of the pyridine ring and the choice of reagents and conditions guide the reaction's outcome.

A primary strategy for achieving directed benzylic bromination is the use of N-bromosuccinimide (NBS) as the brominating agent. nih.govresearchgate.net This reagent is favored because it can provide a low, constant concentration of bromine radicals, which promotes selective substitution at the most reactive C-H bonds, namely the benzylic hydrogens of the methyl groups. nih.govresearchgate.net The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV irradiation). nih.gov This method is widely known as the Wohl-Ziegler reaction. nih.gov

The reaction conditions, including the solvent, temperature, and stoichiometry of the reagents, are critical for achieving the desired monobromination and minimizing the formation of di- and tri-brominated byproducts. Anhydrous carbon tetrachloride (CCl₄) has traditionally been a common solvent for these reactions, though safer alternatives are increasingly being explored. nih.gov The reaction is typically conducted under reflux conditions to facilitate the decomposition of the radical initiator. nih.gov

An alternative brominating agent that has been utilized is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). This reagent can also participate in free-radical benzylic bromination under similar conditions to NBS. In some instances, Lewis acid catalysts have been employed in conjunction with N-bromoimide reagents to enhance the efficiency and selectivity of benzylic bromination.

The following data tables illustrate typical reaction conditions for the directed monobromination of 2,4,6-trimethylpyridine to yield this compound.

Table 1: Directed Bromination of 2,4,6-Trimethylpyridine using N-Bromosuccinimide (NBS)

| Entry | Substrate | Brominating Agent (Equivalents) | Radical Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 2,4,6-Trimethylpyridine | NBS (1.0) | AIBN (5) | CCl₄ | 77 (Reflux) | 4 | This compound | 65 |

| 2 | 2,4,6-Trimethylpyridine | NBS (1.0) | BPO (5) | Benzene | 80 (Reflux) | 6 | This compound | 60 |

| 3 | 2,4,6-Trimethylpyridine | NBS (1.1) | UV light (254 nm) | CH₂Cl₂ | 25 | 8 | This compound | 70 |

Table 2: Directed Bromination of 2,4,6-Trimethylpyridine using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

| Entry | Substrate | Brominating Agent (Equivalents) | Radical Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 2,4,6-Trimethylpyridine | DBDMH (0.5) | AIBN (5) | Chlorobenzene | 131 (Reflux) | 3 | This compound | 75 |

| 2 | 2,4,6-Trimethylpyridine | DBDMH (0.5) | BPO (5) | Cyclohexane | 81 (Reflux) | 5 | This compound | 72 |

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for 2-(bromomethyl)-4,6-dimethylpyridine, where the bromine atom, a good leaving group, is displaced by a nucleophile. organic-chemistry.org These reactions proceed via either SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile. nih.gov

The structure of this compound, being a primary alkyl halide, generally favors the SN2 pathway. youtube.comyoutube.com The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry in a single, concerted step. organic-chemistry.org This pathway is preferred due to the relatively low steric hindrance around the methylene (B1212753) (-CH2-) carbon. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

However, an SN1 mechanism is also plausible under specific conditions, such as in the presence of polar protic solvents and with weakly basic or non-basic nucleophiles. masterorganicchemistry.com The SN1 pathway involves a two-step process initiated by the departure of the bromide ion to form a carbocation intermediate. masterorganicchemistry.com This primary carbocation is significantly stabilized by resonance with the adjacent pyridine (B92270) ring, which delocalizes the positive charge. The subsequent step involves the rapid attack of a nucleophile on the planar carbocation. organic-chemistry.org Reactions proceeding through the SN1 mechanism typically result in a racemic mixture if the starting material is chiral. masterorganicchemistry.com

Table 1: Factors Influencing Reaction Pathways for this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale |

| Substrate Structure | Primary, but stabilized by resonance | Primary, low steric hindrance | The resonance stabilization of the potential carbocation can promote SN1, while the lack of steric bulk favors SN2. youtube.commasterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) | Strong nucleophiles are required to facilitate the single-step displacement in SN2 reactions. organic-chemistry.org |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate of the SN1 path, while aprotic solvents do not hinder the nucleophile for SN2. youtube.com |

| Leaving Group | Good (Bromide is effective) | Good (Bromide is effective) | A good leaving group is essential for both mechanisms. masterorganicchemistry.com |

Through nucleophilic substitution reactions, the bromomethyl group can be converted into a wide array of functional groups, yielding various functionalized pyridine derivatives. nih.gov This versatility makes this compound a useful building block for more complex molecules. For instance, reaction with hydroxide (B78521) or alkoxide ions produces the corresponding alcohols or ethers. Amines can be used as nucleophiles to generate substituted aminomethyl-pyridines, while cyanide ions can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Table 2: Examples of Functionalized Pyridine Derivatives via Nucleophilic Substitution

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Hydroxide (OH⁻) | Sodium Hydroxide | 2-(Hydroxymethyl)-4,6-dimethylpyridine | Alcohol |

| Alkoxide (RO⁻) | Sodium Ethoxide | 2-(Ethoxymethyl)-4,6-dimethylpyridine | Ether |

| Cyanide (CN⁻) | Sodium Cyanide | 2-(Cyanomethyl)-4,6-dimethylpyridine | Nitrile |

| Amine (RNH₂) | Methylamine | 2-(Methylaminomethyl)-4,6-dimethylpyridine | Secondary Amine |

| Thiolate (RS⁻) | Sodium Thiophenolate | 2-(Phenylthiomethyl)-4,6-dimethylpyridine | Thioether |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While many of these reactions, such as the Suzuki-Miyaura coupling, traditionally employ aryl or vinyl halides, the C(sp³)-Br bond in this compound can also participate in certain coupling methodologies.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com The standard catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

While the Suzuki reaction most commonly involves C(sp²)-X bonds, its application can be extended to C(sp³)-X bonds, particularly for activated systems like benzylic or allylic halides. The C-Br bond in this compound is analogous to a benzylic halide, suggesting its potential as a substrate in such reactions. The reaction would couple the 2-(4,6-dimethylpyridin-2-yl)methyl group with an aryl, vinyl, or alkyl group from the organoboron reagent. tcichemicals.com

Beyond the Suzuki reaction, other metal-catalyzed cross-coupling methods can be applied to substrates like this compound. These reactions often offer complementary scope and reactivity.

Negishi Coupling : This reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. umb.edu Organozinc compounds are generally more reactive than organoboranes, which can be advantageous for less reactive substrates.

Stille Coupling : The Stille reaction utilizes an organotin (stannane) reagent. mdpi.comumb.edu A key advantage is the tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback. libretexts.org

Sonogashira Coupling : This method specifically forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is catalyzed by palladium and typically requires a copper(I) co-catalyst. The coupling of C(sp³)-halides like this compound with terminal alkynes is a well-established transformation.

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Metal Catalyst | Organometallic Reagent | Bond Formed |

| Suzuki-Miyaura | Palladium | R-B(OR)₂ | C(sp³)-C(sp²), C(sp³)-C(sp³) |

| Negishi | Palladium or Nickel | R-Zn-X | C(sp³)-C(sp²), C(sp³)-C(sp³) |

| Stille | Palladium | R-Sn(R')₃ | C(sp³)-C(sp²), C(sp³)-C(sp³) |

| Sonogashira | Palladium/Copper | R-C≡C-H | C(sp³)-C(sp) |

Formation of Quaternary Pyridinium (B92312) Salts

The reaction of this compound with tertiary amines or other pyridine derivatives leads to the formation of quaternary pyridinium salts. nih.gov In this quaternization process, the nitrogen atom of the nucleophilic amine attacks the electrophilic methylene carbon of the bromomethyl group, displacing the bromide ion in an SN2 reaction. srce.hrnih.gov

This reaction is a straightforward and efficient method for synthesizing a diverse range of pyridinium salts, which have applications as ionic liquids, phase-transfer catalysts, and biologically active compounds. nih.gov The properties of the resulting salt can be tuned by varying the structure of the tertiary amine used in the reaction. For example, using a long-chain tertiary amine will impart surfactant properties to the resulting pyridinium salt. nih.gov

Table 4: Synthesis of Quaternary Pyridinium Salts

| Reactant (Nucleophile) | Product Name |

| Pyridine | 1-((4,6-Dimethylpyridin-2-yl)methyl)pyridinium bromide |

| Trimethylamine | This compound |

| 4-Dimethylaminopyridine (DMAP) | 4-(Dimethylamino)-1-((4,6-dimethylpyridin-2-yl)methyl)pyridinium bromide |

| N-Methylimidazole | 1-((4,6-Dimethylpyridin-2-yl)methyl)-3-methyl-1H-imidazol-3-ium bromide |

Radical Reactions and Their Applications

The generation of a radical from this compound would likely proceed via homolytic cleavage of the C-Br bond. This process can typically be initiated by heat, UV light, or a radical initiator. The resulting 2-(4,6-dimethylpicolyl) radical would be a primary radical, stabilized by the adjacent pyridine ring.

Although specific applications of radical reactions involving this compound are not well-reported, the synthesis of the parent compound itself, likely through the free-radical bromination of 2,4,6-trimethylpyridine (B116444) (collidine), provides insight into its radical chemistry. This type of reaction is a well-established method for the benzylic halogenation of alkyl-substituted aromatic and heteroaromatic compounds. The mechanism involves the abstraction of a hydrogen atom from one of the methyl groups by a bromine radical, followed by reaction with molecular bromine to yield the bromomethyl product and another bromine radical, thus propagating the chain reaction.

A patent for the synthesis of the related compound 2,6-bis(bromomethyl)pyridine (B1268884) from 2,6-dimethylpyridine (B142122) describes a free radical reaction mechanism initiated by agents like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). google.com This process underscores the feasibility of generating radical species at the methyl positions of the lutidine ring system.

Rearrangement Reactions and Their Mechanistic Insights

Currently, there is a notable absence of published research detailing any specific rearrangement reactions involving this compound. While rearrangements are a significant class of reactions in organic chemistry, and various pyridine derivatives are known to undergo such transformations, no documented instances specifically feature the this compound skeleton. The stability of the substituted pyridine ring system may contribute to the lack of observed rearrangements under common reaction conditions. Mechanistic insights are, therefore, not available due to the absence of experimental data for this particular compound.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The utility of 2-(bromomethyl)-4,6-dimethylpyridine as a foundational element in the synthesis of complex molecules is multifaceted. Its ability to introduce a 4,6-dimethylpyridine-2-methyl moiety into a variety of structures is a key asset in the design of novel compounds with tailored properties.

In the field of coordination chemistry, the design and synthesis of new ligands are paramount for the development of metal complexes with specific catalytic, electronic, or photophysical properties. This compound serves as an excellent precursor for the synthesis of a variety of ligands. The reactive C-Br bond is susceptible to nucleophilic substitution, allowing for the facile introduction of donor atoms such as nitrogen, phosphorus, and sulfur.

For instance, reaction with primary or secondary amines can yield polydentate amine-based ligands. Similarly, phosphines and thiols can be employed to create phosphine and thioether ligands, respectively. The presence of the pyridine (B92270) nitrogen atom itself provides an additional coordination site, enabling the formation of bidentate or even tridentate ligands. The methyl groups at the 4- and 6-positions can also influence the steric and electronic properties of the resulting metal complexes.

| Nucleophile | Resulting Ligand Type | Potential Coordination Mode |

| Primary/Secondary Amine | Pyridylmethylamine | Bidentate (N, N') |

| Phosphine | Pyridylmethylphosphine | Bidentate (N, P) |

| Thiol | Pyridylmethylthioether | Bidentate (N, S) |

| Bipyridine | Bis(pyridylmethyl)bipyridine | Tetradentate (N, N', N'', N''') |

This table illustrates the potential ligand types that can be synthesized from this compound through nucleophilic substitution reactions.

The construction of novel heterocyclic frameworks is a central theme in medicinal chemistry and materials science. This compound can act as a key intermediate in the formation of various fused and linked heterocyclic systems. The bromomethyl group can participate in cyclization reactions, either as an electrophile or after conversion to a nucleophilic species.

For example, intramolecular cyclization of a suitably functionalized derivative of this compound can lead to the formation of fused ring systems containing the pyridine nucleus. Furthermore, it can be used in multi-component reactions to build complex heterocyclic scaffolds in a single step. The versatility of this intermediate allows for the synthesis of a diverse library of heterocyclic compounds for biological screening and materials development.

The term "polyfunctionalized" refers to molecules bearing multiple functional groups, which can be independently addressed in subsequent synthetic transformations. This compound is an ideal starting material for the synthesis of such scaffolds. The bromomethyl group can be converted into a wide array of other functionalities, including alcohols, aldehydes, carboxylic acids, and nitriles.

These transformations, coupled with the inherent reactivity of the pyridine ring and the methyl groups, allow for the creation of highly decorated pyridine building blocks. These scaffolds can then be utilized in the synthesis of complex natural products, polymers, and other advanced materials. The ability to introduce multiple points of diversity is a significant advantage in combinatorial chemistry and drug discovery. Pyridine scaffolds are known to be integral to many drugs due to their ability to enhance pharmacological characteristics. google.com

| Functional Group Transformation | Reagent/Condition | Resulting Functional Group |

| Hydrolysis | H₂O, Base | Alcohol (-CH₂OH) |

| Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Cyanation | NaCN, KCN | Nitrile (-CH₂CN) |

| Azidation | NaN₃ | Azide (-CH₂N₃) |

This table showcases some of the possible transformations of the bromomethyl group in this compound, leading to the formation of polyfunctionalized pyridine scaffolds.

Role in Pharmaceutical Research and Development

Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs. The unique properties of the pyridine ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of new therapeutic agents.

The general strategy involves using the bromomethyl group to link the pyridine core to other pharmacophoric fragments through the formation of stable covalent bonds. This approach has been employed in the synthesis of a wide range of therapeutic agents, including enzyme inhibitors, receptor antagonists, and antimicrobial agents.

The pyridine nucleus is a common feature in drugs targeting the central nervous system (CNS). Its ability to cross the blood-brain barrier and interact with various neurological targets makes it a valuable scaffold in the development of treatments for neurological disorders. While direct evidence linking this compound to specific neurological disorder therapeutics is not prevalent in the literature, its potential as a building block in this area can be inferred from the known activities of other pyridine derivatives.

For instance, pyridine-containing compounds have been investigated for their potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The 4,6-dimethylpyridine-2-methyl moiety, which can be introduced using this compound, could modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability, which are critical for CNS penetration and efficacy. Further research in this area could uncover novel therapeutic applications for derivatives of this versatile compound.

Development of Enzyme Inhibitors (e.g., NOS inhibitors)

Enzyme inhibitors are critical tools in pharmacology and biochemistry for the treatment of various diseases. Pyridine-containing compounds have been extensively investigated as potential inhibitors for a variety of enzymes, including nitric oxide synthases (NOS). The overproduction of nitric oxide is implicated in several pathological conditions, making the development of NOS inhibitors a key therapeutic strategy.

While direct studies detailing the use of this compound in the synthesis of NOS inhibitors are not prevalent in publicly accessible literature, the structural motif of substituted pyridines is a recurring feature in known inhibitors. For instance, various 2-aminopyridine derivatives have been shown to exhibit potent inhibitory activity against NOS isozymes. The this compound molecule can serve as a versatile precursor for introducing the 4,6-dimethylpyridine moiety into a larger molecular scaffold. The bromomethyl group can readily undergo nucleophilic substitution reactions, allowing for its attachment to other molecular fragments to build a potential inhibitor.

Table 1: Examples of Pyridine Derivatives as Nitric Oxide Synthase (NOS) Inhibitors

| Compound Class | Target Isozyme(s) | Key Structural Features |

| 2-Aminopyridines | nNOS, iNOS | 2-aminopyridine core |

| Pyrido[1,2-a]pyrimidines | iNOS | Fused pyridine-pyrimidine system |

| Amino acid-containing pyridines | nNOS, iNOS, eNOS | Pyridine moiety attached to an amino acid |

This table presents general classes of pyridine-containing NOS inhibitors to illustrate the importance of the pyridine scaffold. Specific inhibitory activities (e.g., IC50 values) vary widely depending on the full molecular structure.

Design of Anticancer Agents

The pyridine ring is a well-established pharmacophore in the design of anticancer agents. Numerous pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds can exert their anticancer effects through diverse mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and intercalation with DNA.

The compound this compound can be utilized as a synthetic intermediate to construct more complex pyridine-based anticancer agents. The bromomethyl functional group allows for the covalent attachment of the dimethylpyridine unit to other pharmacologically active fragments, potentially leading to novel compounds with enhanced efficacy and selectivity. For example, it could be used to synthesize analogues of known pyridine-containing anticancer drugs, where the 4,6-dimethyl substitution pattern might influence the compound's binding affinity to its biological target or alter its pharmacokinetic properties.

Table 2: Selected Classes of Pyridine-Based Anticancer Agents and Their Mechanisms

| Compound Class | Mechanism of Action | Example Cancer Cell Lines |

| Pyridine-ureas | Kinase inhibition (e.g., VEGFR-2) | Breast (MCF-7), Colon (HCT-116) |

| Pyridine-bridged combretastatin analogues | Tubulin polymerization inhibition | Breast (MDA-MB-231), Lung (A549) |

| Imidazo[4,5-b]pyridines | CDK9 inhibition | Breast (MCF-7), Colon (HCT116) |

Utilization in Agrochemical Development

Pyridine derivatives are a cornerstone of the modern agrochemical industry, with numerous commercially successful products used as herbicides, insecticides, and fungicides. The pyridine ring often imparts favorable biological activity and metabolic stability to these molecules.

Enhancing Efficacy of Pesticides and Herbicides

The development of novel pesticides and herbicides is crucial for ensuring global food security. The incorporation of a dimethylpyridine moiety can influence the efficacy and selectivity of agrochemicals. While specific public domain research on the direct use of this compound in the synthesis of commercial pesticides is limited, its precursor, 2-amino-4,6-dimethylpyridine, is a known intermediate in the production of neonicotinoid insecticides like imidacloprid and acetamiprid. This connection underscores the industrial relevance of the 4,6-dimethylpyridine scaffold in agrochemicals.

The reactive bromomethyl group of this compound offers a synthetic handle to introduce this potentially beneficial structural unit into new agrochemical candidates. By reacting it with other molecules, chemists can explore a wide range of new structures to identify compounds with improved pesticidal or herbicidal properties.

Contributions to Materials Science

In the field of materials science, the unique electronic and chemical properties of the pyridine ring are harnessed to create functional polymers, resins, and fluorescent materials.

Preparation of Functionalized Polymers and Resins

Post-polymerization modification is a powerful technique for introducing specific functionalities into polymers. The bromomethyl group in this compound is an excellent electrophilic site for such modifications. Polymers containing nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups) can be reacted with this compound to graft the dimethylpyridine unit onto the polymer backbone. This functionalization can alter the polymer's properties, such as its solubility, thermal stability, and ability to coordinate with metal ions.

Synthesis of Fluorescent Materials

Pyridine-containing compounds are frequently used as core structures in fluorescent materials and dyes due to their electronic properties. The pyridine ring can act as an electron-withdrawing component in donor-acceptor type fluorophores, leading to materials with tunable emission wavelengths and high quantum yields.

The synthesis of such fluorescent molecules can potentially start from this compound. The bromomethyl group can be converted into other functional groups or used in cross-coupling reactions to build up the extended conjugated systems characteristic of many fluorophores. The dimethyl substituents on the pyridine ring can influence the molecule's photophysical properties, such as its emission color and fluorescence intensity, by modifying its electronic structure and preventing aggregation-caused quenching.

Table 3: Common Applications of Pyridine Moieties in Materials Science

| Application Area | Role of Pyridine Moiety | Potential Contribution of this compound |

| Functional Polymers | Metal ion binding, altering solubility | Grafting of dimethylpyridine units via the bromomethyl group |

| Fluorescent Dyes | Electron-accepting core | Building block for constructing conjugated systems |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport materials | Precursor for ligands in emissive metal complexes |

Frameworks for Cage Compounds

Application in Medical Nuclear Imaging Materials

There is currently a lack of specific research data on the application of this compound in the development of medical nuclear imaging materials. The field of nuclear medicine utilizes radioactive substances to diagnose and treat diseases, and pyridine derivatives can serve as ligands to chelate radiometals for imaging purposes. For instance, compounds like 2,6-dibromomethylpyridine have been noted for their potential use in creating skeletal structures for such materials google.com. However, dedicated studies focusing on this compound for these applications have not been identified in the available literature.

Stereoselective Transformations and Chiral Synthesis

Detailed research findings on the specific use of this compound in stereoselective transformations and chiral synthesis are not prominently featured in the reviewed scientific literature. Chiral synthesis is a critical area of organic chemistry focused on the preparation of enantiomerically pure compounds. While various chiral pyridine-based ligands and catalysts are employed in asymmetric reactions, the role of this compound in these specific transformations is not well-documented. The development of chiral catalysts is essential for producing single-enantiomer drugs and other biologically active molecules.

Spectroscopic and Computational Characterization of Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic methods is employed to unambiguously determine the chemical structure and connectivity of atoms within derivatives of 2-(bromomethyl)-4,6-dimethylpyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR: In proton NMR spectra of pyridine (B92270) derivatives, the chemical shifts of the aromatic protons are influenced by the nature and position of substituents. For a related compound, 2-bromopyridine (B144113), the proton signals appear in the aromatic region, with distinct shifts for each proton based on its proximity to the nitrogen atom and the bromine substituent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-bromopyridine, the carbon atoms of the pyridine ring exhibit characteristic chemical shifts, with the carbon atom bonded to the bromine atom showing a distinct upfield or downfield shift due to the halogen's electronic effects.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Bromopyridine

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 7.26 - 8.36 |

| ¹³C | 123.3, 128.1, 139.4, 142.9, 150.5 |

Data is for the related compound 2-bromopyridine as a representative example.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. In derivatives of this compound, characteristic vibrational modes are expected. For the related compound 2,6-bis(bromomethyl)pyridine (B1268884), C-H stretching vibrations are calculated to be in the region of 2998-3078 cm⁻¹. derpharmachemica.com Strong scissoring vibrations (H-C-H) are observed in the region of 1406 and 1415 cm⁻¹, and in-plane bending vibrations are found in the region of 1042 cm⁻¹ and 1064 cm⁻¹. derpharmachemica.com Deformations of the entire pyridine ring are observed between 1000-2300 cm⁻¹, specifically at 1557 cm⁻¹ and 1567 cm⁻¹. derpharmachemica.com A strong CH₂ rocking mode vibration is calculated at 1195 cm⁻¹. derpharmachemica.com

Table 2: Calculated IR Vibrational Frequencies for 2,6-bis(bromomethyl)pyridine

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching | 2998 - 3078 |

| H-C-H scissoring | 1406, 1415 |

| In-plane bending | 1042, 1064 |

| Ring deformation | 1557, 1567 |

| CH₂ rocking | 1195 |

Data is for the related compound 2,6-bis(bromomethyl)pyridine.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophoric pyridine ring and its substituents in derivatives of this compound are expected to give rise to characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the pyridine ring.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves the ionization of the molecule and the subsequent measurement of the mass-to-charge ratio (m/z) of the resulting ions. For this compound, predicted mass spectrometry data indicates expected m/z values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 200.00694 |

| [M+Na]⁺ | 221.98888 |

| [M+K]⁺ | 237.96282 |

| [M+NH₄]⁺ | 217.03348 |

Data obtained from predicted values for the target compound. uni.lu

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For the related compound 2,6-bis(bromomethyl)pyridine, the crystal structure has been determined to be monoclinic. nih.gov In the crystal, the C—Br vectors of the bromomethyl groups are oriented on opposite sides of the pyridine ring and are nearly perpendicular to its plane. nih.gov The molecules are arranged in stacks along the c-axis, with π-π stacking interactions between adjacent aromatic rings. nih.gov

Table 4: Crystal Data for 2,6-bis(bromomethyl)pyridine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2955 (19) |

| b (Å) | 12.980 (3) |

| c (Å) | 7.5288 (15) |

| β (°) | 110.75 (3) |

| V (ų) | 849.5 (3) |

Data is for the related compound 2,6-bis(bromomethyl)pyridine. nih.gov

Computational Chemistry Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a theoretical framework to understand the electronic structure, geometry, and spectroscopic properties of molecules. For the related compound 2,6-bis(bromomethyl)pyridine, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been performed to optimize the molecular geometry and calculate vibrational frequencies. derpharmachemica.com Such studies can predict spectroscopic data that is in good agreement with experimental results and can also provide insights into molecular orbitals (HOMO-LUMO), electrostatic potential, and other electronic properties that are difficult to determine experimentally. derpharmachemica.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. For pyridine derivatives, DFT calculations provide valuable insights into their behavior at a molecular level. While specific DFT studies on this compound are not extensively available in the current literature, valuable inferences can be drawn from studies on closely related compounds, such as 2,6-bis(bromomethyl)pyridine. researchgate.netderpharmachemica.com

DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the optimized geometry of pyridine derivatives. researchgate.netderpharmachemica.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For a related compound, 2,6-bis(bromomethyl)pyridine, the optimized geometry reveals the planarity of the pyridine ring and the orientation of the bromomethyl substituents. researchgate.netderpharmachemica.com These structural parameters are fundamental in determining the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules.

The electronic structure of these derivatives is also elucidated through DFT. Parameters such as dipole moment and the distribution of electron density can be calculated. For instance, the calculated dipole moment of 2,6-bis(bromomethyl)pyridine is 4.2863 Debye, indicating a significant polarity which can influence its solubility and interactions in polar environments. derpharmachemica.com

Table 1: Calculated Geometrical Parameters for 2,6-bis(bromomethyl)pyridine (a structural analog of this compound) using DFT/B3LYP/6-311G(d,p) researchgate.netderpharmachemica.com

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | 117 - 122 |

| C-N (ring) | ~1.34 | 118 - 123 |

| C-C (substituent) | ~1.51 | - |

| C-Br | ~1.97 | - |

| C-H | 1.08 - 1.09 | 118 - 121 |

Note: This data is for a closely related compound and serves as an illustrative example of the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netderpharmachemica.com

For 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO gap has been calculated to be approximately 4.65 eV. derpharmachemica.com The HOMO is typically localized on the pyridine ring and the bromine atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring, suggesting these are the likely sites for nucleophilic attack. This analysis is instrumental in predicting how derivatives of this compound might behave in chemical reactions.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2,6-bis(bromomethyl)pyridine derpharmachemica.com

| Molecular Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -2.13 |

| HOMO-LUMO Gap | 4.65 |

Note: This data is for a closely related compound and serves as an illustrative example.

Molecular Dynamics Simulations

For derivatives of this compound, MD simulations can be employed to study their behavior in different environments, such as in solution or interacting with biological macromolecules. For instance, simulations could reveal how the bromomethyl and methyl groups influence the molecule's flexibility and its interactions with solvent molecules. nih.govnih.govrsc.org In the context of drug design, MD simulations are invaluable for understanding how a ligand binds to a protein target, providing insights into the stability of the ligand-protein complex and the key interactions that govern binding affinity. nih.govnih.govrsc.org Although specific MD simulation studies on this compound were not found, the methodology is widely applied to various pyridine derivatives to explore their dynamic properties and interactions. rsc.org

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions involving derivatives of this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, thereby predicting the most likely reaction pathways.

Methods such as DFT can be used to calculate various reactivity descriptors, including atomic charges, electrostatic potentials, and Fukui functions. These descriptors help in identifying the most reactive sites within a molecule. For derivatives of this compound, such calculations could predict whether a reaction is more likely to occur at the bromomethyl group, the pyridine nitrogen, or the aromatic ring. This information is crucial for designing synthetic routes and understanding reaction mechanisms.

pH Indicator Studies using ¹⁹F NMR

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for probing the local chemical environment of fluorine atoms. This sensitivity makes ¹⁹F-labeled molecules excellent candidates for use as pH indicators, particularly in biological systems. nih.govnih.gov The chemical shift of the ¹⁹F nucleus is highly dependent on the electronic environment, which can be modulated by the protonation state of a nearby functional group. rajpub.comresearchgate.net

The design of ¹⁹F NMR pH indicators based on pyridine derivatives involves incorporating a fluorine-containing moiety into a molecule with a titratable group, such as the pyridine nitrogen. The pKa of the pyridine nitrogen can be tuned by the electronic effects of the substituents on the ring. As the pH of the solution changes and the pyridine nitrogen becomes protonated or deprotonated, the electronic environment of the fluorine atom is altered, leading to a measurable change in its ¹⁹F NMR chemical shift. nih.govnih.gov

For derivatives of this compound to be adapted for this purpose, a fluorine-containing group would need to be incorporated into the structure. The sensitivity of the ¹⁹F chemical shift to pH changes and the pKa of the resulting molecule would be key parameters in determining its suitability as a pH indicator. Studies on other fluorinated pyridines have shown that it is possible to design indicators with pKa values in the physiological range, making them useful for in vivo applications. nih.gov

Table 3: Properties of Selected Fluorinated Pyridine Derivatives as ¹⁹F NMR pH Indicators nih.govnih.gov

| Compound | pKa | Chemical Shift Range (ppm) |

| 6-Fluoropyridoxol | 8.2 | 7.4 - 12 |

| 6-Fluoropyridoxamine | 7.05 | ~8 |

| 6-Trifluoromethylpyridoxine | 6.83 | 1.61 |

Note: This table presents data for other fluorinated pyridine derivatives to illustrate the principles of ¹⁹F NMR pH indicator design.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

Future research is anticipated to focus on the development of more efficient, selective, and sustainable methods for the synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine. While traditional bromination methods of 2,4,6-trimethylpyridine (B116444) (collidine) often utilize harsh reagents and conditions, novel approaches are being explored to overcome these limitations.

Photocatalytic C-H Bromination: Visible-light photocatalysis has emerged as a powerful tool for selective C-H functionalization. Future studies could investigate the use of photocatalysts to directly and selectively brominate one of the methyl groups of 2,4,6-trimethylpyridine under mild conditions, offering a more atom-economical and environmentally friendly route. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based process for the bromination of 2,4,6-trimethylpyridine could enable the safe handling of hazardous reagents and provide a continuous supply of this compound with high purity. mdpi.comresearchgate.net

Biocatalysis: The use of enzymes, such as halogenases, for the selective halogenation of organic molecules is a growing area of research. nih.govrsc.orgchemrxiv.orgchemrxiv.org Future investigations could focus on identifying or engineering halogenase enzymes capable of selectively brominating the methyl group of 2,4,6-trimethylpyridine, providing a highly specific and green synthetic method. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Photocatalytic C-H Bromination | High selectivity, mild reaction conditions, use of visible light. | Development of efficient and recyclable photocatalysts. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Optimization of reactor design and reaction parameters. |

| Biocatalysis | High regioselectivity and stereoselectivity, environmentally benign. | Discovery and engineering of suitable halogenase enzymes. |

Development of New Catalytic Transformations

The reactive bromomethyl group in this compound makes it an excellent substrate for various catalytic cross-coupling reactions, opening avenues for the synthesis of a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling of this compound with various boronic acids could be explored to synthesize a library of 2-arylmethyl-4,6-dimethylpyridines. nih.govnih.govresearchgate.netillinois.edu These products could have applications in medicinal chemistry and materials science. Similarly, other palladium-catalyzed reactions, such as Sonogashira and Buchwald-Hartwig couplings, could be investigated.

Nickel-Catalyzed Functionalization: Nickel catalysis offers a cost-effective alternative to palladium for cross-coupling reactions. umich.edunih.govrsc.orgrsc.org Research into nickel-catalyzed reactions of this compound with various nucleophiles, including organozinc and Grignard reagents, could lead to the development of efficient and sustainable synthetic methods. nih.gov

Copper-Catalyzed Amination: Copper-catalyzed amination reactions provide a direct route to synthesize 2-(aminomethyl)-4,6-dimethylpyridine derivatives. researchgate.netnih.govrsc.orgrsc.orgmit.edu These compounds are valuable intermediates for the synthesis of ligands and biologically active molecules.

| Catalytic Transformation | Reagents/Catalysts | Potential Products |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 2-Arylmethyl-4,6-dimethylpyridines |

| Nickel-Catalyzed Alkylation | Organozinc reagents, Ni catalyst | 2-Alkyl-4,6-dimethylpyridines |

| Copper-Catalyzed Amination | Primary/secondary amines, Cu catalyst | 2-(Aminomethyl)-4,6-dimethylpyridines |

Integration into Advanced Functional Materials

The pyridine (B92270) moiety and the reactive bromomethyl group of this compound make it a promising candidate for incorporation into advanced functional materials.

Polymer Synthesis: This compound can be used as a monomer or an initiator in polymerization reactions. For example, it could be used to synthesize pyridine-containing polymers with interesting electronic and optical properties. Such polymers could find applications in organic light-emitting diodes (OLEDs) and sensors.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.netnih.govresearchgate.net By functionalizing the bromomethyl group, it is possible to create bifunctional ligands for the synthesis of MOFs with tailored properties for applications in gas storage, catalysis, and sensing.

Supramolecular Assemblies: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions makes this compound and its derivatives suitable building blocks for the construction of supramolecular polymers and gels.

| Material Type | Role of this compound | Potential Applications |

| Polymers | Monomer or initiator | OLEDs, sensors, catalysts |

| Metal-Organic Frameworks | Ligand precursor | Gas storage, separation, catalysis |

| Supramolecular Assemblies | Building block | Smart materials, drug delivery |

Targeted Therapeutic Applications and Drug Delivery Systems

Pyridine derivatives are prevalent in many pharmaceuticals due to their ability to interact with biological targets. This compound serves as a versatile scaffold for the synthesis of new therapeutic agents.

Development of Novel Bioactive Molecules: The reactive bromomethyl group can be readily converted into various functional groups, allowing for the synthesis of a diverse library of pyridine derivatives for screening against various diseases. For instance, derivatives could be designed as kinase inhibitors for cancer therapy or as antimicrobial agents.

Targeted Drug Delivery: The pyridine core can be incorporated into drug delivery systems to improve their efficacy and reduce side effects. For example, this compound could be used to functionalize nanoparticles for targeted drug delivery to cancer cells. researchgate.netnih.govmdpi.commdpi.com The pyridine moiety can also be part of a larger drug molecule that is encapsulated within a delivery vehicle, such as a liposome (B1194612) or a polymer micelle.

| Application Area | Research Direction | Potential Outcome |

| Medicinal Chemistry | Synthesis of novel pyridine derivatives | Discovery of new drug candidates |

| Drug Delivery | Functionalization of nanoparticles and liposomes | Enhanced therapeutic efficacy and reduced toxicity |

| Antimicrobial Agents | Development of new classes of antibiotics | Combatting antibiotic resistance |

Sustainable and Environmentally Benign Chemical Processes

Future research will increasingly focus on developing sustainable and environmentally friendly processes for the synthesis and application of this compound.

Use of Green Brominating Agents: Replacing traditional brominating agents like N-bromosuccinimide (NBS) with greener alternatives, such as hydrobromic acid in the presence of an oxidant or enzyme-based systems, can significantly reduce the environmental impact of the synthesis. A patent for the preparation of 2,6-dibromomethylpyridine mentions the use of dibromohein as a less toxic and more environmentally friendly brominating agent. google.com

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, offers a highly sustainable approach. The development of a mechanochemical method for the bromination of 2,4,6-trimethylpyridine could significantly reduce solvent waste.

Ionic Liquids: Ionic liquids can serve as green reaction media for various chemical transformations. researchgate.netnih.govmdpi.com Exploring the use of ionic liquids as solvents for the synthesis and functionalization of this compound could lead to more sustainable processes with improved yields and easier product separation.

| Sustainable Approach | Principle | Environmental Benefit |

| Green Brominating Agents | Use of less hazardous and more atom-economical reagents. | Reduced waste and toxicity. |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions. | Minimized volatile organic compound (VOC) emissions. |

| Ionic Liquids | Recyclable and non-volatile reaction media. | Reduced solvent waste and potential for catalyst recycling. |

常见问题

Q. Basic

- ¹H/¹³C NMR : Methyl protons (δ ~2.3–2.6 ppm) and bromomethyl protons (δ ~4.5 ppm) show distinct splitting patterns. Aromatic protons exhibit deshielding due to electron-withdrawing bromine .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CH2Br) confirm molecular weight and structural integrity .

- X-ray crystallography : Resolves steric effects of bromomethyl and methyl groups in solid-state configurations .

How can researchers address contradictions in reported bromination reactivity of methylpyridine derivatives?

Advanced

Discrepancies often arise from divergent reaction conditions:

- Temperature : Higher temperatures favor radical pathways, leading to over-bromination, while lower temperatures enhance selectivity for mono-bromination .

- Catalytic systems : Ni- or Pd-based catalysts alter bromine activation mechanisms, as seen in analogous tribromo-4,6-dimethylpyridine syntheses .

- Steric effects : Bulky substituents (e.g., adjacent methyl groups) hinder bromine access, necessitating kinetic studies to map substituent effects .

Methodological resolution : Controlled experiments with in-situ monitoring (e.g., GC-MS) to track intermediate formation .

What strategies optimize regioselectivity in Suzuki-Miyaura cross-coupling reactions using this compound?

Q. Advanced

- Ligand design : Electron-rich ligands (e.g., bipyridines) enhance Pd catalyst activity, directing coupling to less hindered positions .

- Substrate pre-activation : Bromomethyl groups can be converted to boronic esters prior to coupling, improving compatibility with arylboronic acids .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cross-coupling, reducing side reactions .

Validation : Compare coupling yields using substituted triarylpyridines as benchmarks .

What are the stability considerations for storing and handling this compound?

Q. Basic

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the C–Br bond. Moisture accelerates degradation .

- Decomposition pathways : Hydrolysis forms 4,6-dimethylpyridinemethanol; monitor via TLC or NMR .

- Handling : Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, goggles) due to alkyl bromide toxicity .

How can researchers design experiments to study this compound’s role in forming coordination complexes?

Q. Advanced

- Ligand synthesis : React with transition metals (e.g., Ru or Ir) under reflux in ethanol, followed by crystallization for structural analysis .

- Spectroscopic analysis : UV-Vis (metal-to-ligand charge transfer bands) and cyclic voltammetry (redox potentials) reveal electronic properties .

- Computational modeling : DFT studies predict bond angles and orbital interactions in metal complexes .

What purification techniques are effective post-synthesis?

Q. Basic

- Column chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted bromine sources .

- Recrystallization : Use ethanol/water mixtures; purity confirmed by sharp melting points (e.g., 124–125°C for analogous triarylpyridines) .

- HPLC : For high-purity applications (e.g., ligand synthesis), C18 columns with acetonitrile/water eluents .

How can computational methods analyze reaction mechanisms involving this compound?

Q. Advanced

- DFT calculations : Map bromination transition states (e.g., radical vs. ionic pathways) and compare activation energies .

- Molecular dynamics : Simulate solvent effects on Suzuki-Miyaura coupling efficiency .

- Kinetic isotope effects : Probe C–Br bond cleavage mechanisms using deuterated analogs .

How to resolve discrepancies in reported melting points or spectroscopic data?

Q. Advanced

- Purity assessment : Elemental analysis (C, H, N) and HPLC-MS identify impurities affecting physical properties .

- Polymorphism screening : X-ray diffraction detects crystal packing variations influencing melting points .

- Inter-lab calibration : Standardize NMR referencing (e.g., TMS) and temperature controls for reproducibility .

What safety protocols are critical when working with this compound?

Q. Basic

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile brominated byproducts .

- Waste disposal : Neutralize alkyl bromide waste with sodium thiosulfate before disposal .

- Emergency protocols : Immediate ethanol rinsing for skin contact and activated charcoal for accidental ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。